molecular formula C7H13ClFNO4 B2660416 Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride CAS No. 2580099-67-6

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride

Cat. No.: B2660416
CAS No.: 2580099-67-6
M. Wt: 229.63
InChI Key: PVRWRMLSIFQEFI-JBUOLDKXSA-N
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Description

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate hydrochloride is a fluorinated amino acid derivative with a pentanedioate backbone. The compound features a stereospecific configuration (2S,4R), an amino group at the C2 position, and a fluorine substituent at the C4 position. The dimethyl ester and hydrochloride salt enhance its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO4.ClH/c1-12-6(10)4(8)3-5(9)7(11)13-2;/h4-5H,3,9H2,1-2H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRWRMLSIFQEFI-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C[C@H](C(=O)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of (2S,4R)-4-hydroxyproline as a starting material, which undergoes a series of reactions including Grignard addition, Bayer-Villiger oxidation, and ring-closing metathesis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amino Esters

(a) Methyl (R)-2-Amino-2-(4-fluorophenyl)acetate Hydrochloride ()
  • Structure: Contains a fluorophenyl group instead of a fluorine-substituted pentanedioate backbone. The stereochemistry at the amino group is R-configuration (vs. S in the target compound).
  • Synthesis : Prepared via esterification and hydrogenation, similar to methods in (Pd/C catalysis).
  • Applications : Used as a chiral building block in pharmaceuticals, particularly for β-lactam antibiotics .
  • Key Difference : Aromatic fluorination vs. aliphatic fluorination may alter metabolic stability and target selectivity.
(b) (S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride ()
  • Structure : Mirror stereochemistry (S-configuration) compared to the R-form above.
  • Relevance : Highlights the importance of stereochemistry in biological activity. For example, S-enantiomers often exhibit distinct binding affinities in receptor-ligand interactions .

Fluorinated Pyrrolidine and Piperidine Derivatives

(a) (2S,4R)-4-Methylpyrrolidine-2-carboxylic Acid Hydrochloride ()
  • Structure : Cyclic pyrrolidine ring with methyl and carboxylic acid substituents. Shares the (2S,4R) stereochemistry.
  • Applications : Intermediate in synthesizing peptidomimetics and protease inhibitors. The cyclic structure enhances rigidity compared to the linear pentanedioate .
(b) (2S,4R)-4-Hydroxy-2-piperidinecarboxylic Acid Hydrochloride Methyl Ester ()
  • Structure : Piperidine ring with hydroxy and ester groups. The larger ring size (6-membered vs. 5-membered pyrrolidine) affects conformational flexibility and solubility.
  • Market Data : Used in drug discovery for central nervous system (CNS) targets due to blood-brain barrier permeability .

Fluorinated Proline Analogs ()

  • Example : (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure : Fluorine substitution at the C4 position of a pyrrolidine ring.
  • Applications: Mimics proline in collagen synthesis inhibitors.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate hydrochloride C₇H₁₂FNO₄·HCl 221.63 (estimated) Linear fluorinated amino ester; (2S,4R) stereochemistry N/A
Methyl (R)-2-amino-2-(4-fluorophenyl)acetate hydrochloride C₉H₁₀FNO₂·HCl 219.64 Aromatic fluorination; R-configuration
(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid hydrochloride C₆H₁₂ClNO₂ 165.62 Cyclic structure; enhances conformational rigidity
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride C₅H₈FNO₂·HCl 169.58 Proline analog; potential enzyme inhibitor

Biological Activity

Overview of Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate; hydrochloride

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. It is an amino acid derivative that may exhibit various pharmacological properties, including anti-cancer and neuroprotective effects.

The biological activity of this compound can be attributed to its structural features, which may interact with various biological targets. The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with enzymes and receptors.

  • Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Cell Cycle Regulation : Preliminary studies suggest that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines, which could be a mechanism for its anti-cancer activity.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that compounds structurally similar to Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate have shown promising results in inhibiting tumor growth in vivo. For instance, studies on related amino acid derivatives have demonstrated their ability to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes that favor apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies suggest that amino acid derivatives can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could position Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate as a candidate for treating neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity Mechanism Reference
AntitumorInhibition of HDACs; apoptosis induction
NeuroprotectionModulation of neurotransmitter systems
Enzyme InhibitionTargeting metabolic enzymesGeneral Knowledge

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